Fosfomicina Sódio: Uma Revisão da Sua Utilização em Farmacêutica

Visualização da página:219 Autor:Ronald Baker Data:2025-07-02

A fosfomicina sódica, um antibiótico bactericida de amplo espectro, destaca-se na farmacêutica moderna pela sua estrutura química singular e mecanismo de ação diferenciado. Derivada do ácido fosfónico, este agente antimicrobiano foi inicialmente isolado de culturas de Streptomyces na década de 1960, marcando o início de uma trajetória terapêutica contra infeções urinárias, respiratórias e sistémicas. A sua versatilidade farmacocinética – administrável por via intravenosa ou oral – e o perfil de segurança favorável renovam o interesse clínico, especialmente face à crescente ameaça de resistências bacterianas. Esta revisão explora a química, farmacologia e aplicações biomédicas da fosfomicina sódica, evidenciando o seu papel como pilar no arsenal terapêutico contemporâneo.

Mecanismo de Ação e Bases Químicas da Fosfomicina Sódica

A fosfomicina sódica [(2R,3S)-3-metiloxiranil]fosfonato de sódio) possui uma estrutura química única caracterizada por um anel epóxi e um grupo fosfonato, que conferem atividade contra bactérias Gram-positivas e Gram-negativas. O seu mecanismo de ação envolve a inibição irreversível da enzima MurA (UDP-N-acetilglucosamina-3-enolpiruviltransferase), catalisadora da primeira etapa da biossíntese do peptidoglicano na parede celular bacteriana. Ao formar um complexo covalente com um resíduo de cisteína no sítio ativo da MurA, a fosfomicina bloqueia a produção do ácido N-acetilmurâmico, essencial para a rigidez estrutural da parede. Este processo desencadeia lise celular e morte bacteriana. A entrada do fármaco nas bactérias ocorre através de transportadores específicos, como o GlpT (transporter de glicerol-3-fosfato), o que explica a sua seletividade. Contudo, mutações nestes transportadores ou na MurA representam vias comuns de resistência. A estabilidade da molécula em soluções aquosas e a sua compatibilidade com fluidos fisiológicos fundamentam a formulação parenteral, enquanto a elevada solubilidade favorece a excreção renal ativa.

Espectro Antimicrobiano e Mecanismos de Resistência

O espectro antimicrobiano da fosfomicina sódica abrange patógenos clinicamente relevantes, incluindo Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterococcus faecalis e Staphylococcus aureus. Demonstra atividade significativa contra estirpes produtoras de ESBL (β-lactamases de espectro estendido) e VIM (metalobetalactamases), embora a eficácia contra Pseudomonas aeruginosa seja variável. A resistência bacteriana emerge através de três vias principais: (1) mutações no gene glpT que prejudicam a captação intracelular do fármaco; (2) modificações no sítio ativo da MurA que reduzem a afinidade de ligação; e (3) expressão de enzimas inativadoras, como as fosfomicina-modificantes (FosA, FosB, FosX). Estas últimas, codificadas por plasmídeos, catalisam a conjugação da fosfomicina com glutationa ou água, neutralizando a sua atividade. Apesar disso, as taxas de resistência permanecem relativamente baixas (5–10% para enterobactérias em estudos epidemiológicos), atribuíveis à ausência de resistência cruzada com outras classes de antibióticos. A sinergia com β-lactâmicos, aminoglicosídios ou carbapenêmicos amplia a utilidade clínica em infeções polimicrobianas ou associadas a biofilmes.

Farmacocinética e Otimização de Dosagem

A farmacocinética da fosfomicina sódica é marcada por uma elevada biodisponibilidade (≥90%) quando administrada por via intravenosa, com pico sérico atingido em 30 minutos. O volume de distribuição (25–34 L) indica penetração eficaz em tecidos-alvo como rins, próstata, ossos e líquido cefalorraquidiano, esta última facilitada por inflamação meníngea. A ligação às proteínas plasmáticas é mínima (<10%), favorecendo a fração livre ativa. O metabolismo hepático é insignificante, com cerca de 95% da dose excretada inalterada pelos rins através de secreção tubular ativa e filtração glomerular. A meia-vida é de 2–4 horas, prolongando-se em pacientes com insuficiência renal (até 50 horas em TFG <20 mL/min). Ajustes posológicos são necessários nestes casos: 75% da dose para TFG 40–80 mL/min; 50% para TFG 20–40 mL/min. A farmacodinâmica é tempo-dependente, sendo o parâmetro %T>MIC (percentagem de tempo acima da concentração inibitória mínima) o preditor primário de eficácia. Regimes posológicos típicos incluem 4–8 g IV a cada 8 horas para infeções sistémicas, com monitorização de níveis séricos em situações críticas.

Aplicações Clínicas e Evidência Terapêutica

Na prática clínica, a fosfomicina sódica é empregue em múltiplos cenários: (1) Infeções do trato urinário complicadas (ITUc) por bactérias multirresistentes, com taxas de sucesso de 85–92% em estudos comparativos com carbapenêmicos; (2) Profilaxia perioperatória em cirurgia urológica, reduzindo infeções do local cirúrgico; (3) Pneumonias associadas a ventilação mecânica (PAV) causadas por Acinetobacter baumannii ou KPC, onde demonstra sinergia com colistina; e (4) Osteomielite crónica e infeções de prótese articular, aproveitando a penetração óssea superior a 40% da concentração sérica. Ensaios clínicos randomizados evidenciaram eficácia equivalente à piperacilina-tazobactam em sépsis abdominal (taxa de cura: 78% vs. 75%), enquanto estudos observacionais destacam o papel em meningites por enterococos resistentes à vancomicina (ERVA). Os efeitos adversos, geralmente leves, incluem hipocaliemia transitória, náuseas e elevação de transaminases (<5% dos casos). A formulação em pó liofilizado para reconstituição exige armazenamento a <25°C, com estabilidade de 72 horas após diluição em soro fisiológico.

Referências Bibliográficas

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